1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

Medicinal chemistry Kinase inhibitor synthesis Building block selection

1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride (CAS 2731006-83-8) is a heterobicyclic building block comprising a saturated 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) scaffold bearing an N-1 carbonyl chloride, supplied as the hydrochloride salt. With molecular formula C8H8Cl2N2O and a molecular weight of 219.06 g/mol, this compound integrates an electrophilic acyl chloride handle at the saturated pyrrolidine-type nitrogen, distinguishing it from aromatic pyrrolo[2,3-b]pyridine carbonyl chlorides.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
Cat. No. B13631231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC=N2)C(=O)Cl.Cl
InChIInChI=1S/C8H7ClN2O.ClH/c9-8(12)11-5-3-6-2-1-4-10-7(6)11;/h1-2,4H,3,5H2;1H
InChIKeyDWVCPFAPAHYHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl Chloride Hydrochloride: Core Identity for Procurement Decisions


1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride (CAS 2731006-83-8) is a heterobicyclic building block comprising a saturated 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) scaffold bearing an N-1 carbonyl chloride, supplied as the hydrochloride salt . With molecular formula C8H8Cl2N2O and a molecular weight of 219.06 g/mol, this compound integrates an electrophilic acyl chloride handle at the saturated pyrrolidine-type nitrogen, distinguishing it from aromatic pyrrolo[2,3-b]pyridine carbonyl chlorides . The 2,3-dihydro oxidation state and hydrochloride salt form confer distinct physicochemical and reactivity profiles that are critical for rational building-block selection in kinase-focused medicinal chemistry programs [1].

Why 1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl Chloride Hydrochloride Cannot Be Replaced by In-Class Carbonyl Chloride Analogs


Generic substitution among pyrrolo[2,3-b]pyridine carbonyl chlorides is precluded by three interdependent structural variables that directly govern downstream synthetic utility: (i) the regiochemistry of the carbonyl chloride (N-1 vs. C-3 or C-4), (ii) the oxidation state of the pyrrole ring (2,3-dihydro vs. fully aromatic), and (iii) the salt form (hydrochloride vs. free base) . The target compound's N-1 acyl chloride is positioned on a secondary amine within a saturated ring, yielding amide-bond formation at a site sterically and electronically distinct from the C-3 or C-4 acyl chlorides on the aromatic 1H-pyrrolo[2,3-b]pyridine core [1]. Furthermore, the hydrochloride salt provides a melting point elevation of approximately 130 °C versus the free base, impacting storage, handling, and reaction setup in parallel synthesis workflows .

Quantitative Differentiation Evidence for 1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl Chloride Hydrochloride Versus Closest Analogs


N-1 Carbonyl Chloride Regiochemistry vs. C-3 and C-4 Aromatic Acyl Chlorides

The target compound bears the reactive carbonyl chloride at the N-1 position of a 2,3-dihydro scaffold, whereas the most frequently catalogued alternatives—1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (CAS 721882-63-9) and 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride (CAS 1261784-70-6)—place the acyl chloride at C-3 or C-4 of the fully aromatic core [1]. The N-1 attachment produces N-acyl-7-azaindoline amides upon reaction with amines, generating products with a saturated lactam-type linkage. In contrast, C-3 or C-4 acyl chlorides yield aromatic carboxamide derivatives. This positional difference dictates the vector, conformational flexibility, and hydrogen-bonding capacity of the resulting amide, directly influencing structure-activity relationships in kinase inhibitor programs [2].

Medicinal chemistry Kinase inhibitor synthesis Building block selection

Hydrochloride Salt Form: Melting Point and Handling Advantage Over Free Base

The hydrochloride salt (CAS 2731006-83-8) exhibits a melting point of approximately 210–215 °C, representing a significant elevation over the free base 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride (CAS 2383695-52-9), for which melting point data are not routinely reported due to its hygroscopic and reactive nature . The parent scaffold 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5) melts at 78–83 °C . The hydrochloride form provides a crystalline, non-hygroscopic solid that is easier to weigh accurately under ambient conditions compared to the free base acyl chloride, which is prone to hydrolysis .

Solid-state properties Building block handling Parallel synthesis

Purity Specification and Batch Reproducibility for Procurement-Grade Material

The target compound is commercially supplied with a purity specification of 95% (general guideline based on past batches) . This is comparable to the purity specification for 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (AKSci, 95%) and 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride (95%+ via ChemeNu) , indicating no inherent purity disadvantage. However, the hydrochloride salt form may offer improved batch-to-batch consistency in purity retention during storage compared to free-base acyl chlorides, which are susceptible to hydrolysis-mediated degradation.

Quality control Procurement specification Building block sourcing

Differentiation from 5-Bromo Analog: Absence of Halogen Substituent for Unblocked Derivatization

The 5-bromo analog 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride (CAS 2742653-13-8) incorporates a bromine atom at the 5-position of the pyridine ring, increasing molecular weight to 298 g/mol and providing a site for Suzuki, Heck, or Buchwald-Hartwig cross-coupling . The target compound lacks this bromo substituent (MW 219.06 g/mol), offering an unblocked scaffold where the 5-position is available for electrophilic aromatic substitution or can remain unsubstituted . This difference is critical when the desired final compound requires a hydrogen or a different substituent at the 5-position that is incompatible with a bromine pre-installation.

Scaffold derivatization Cross-coupling Structure-activity relationship

Documented Utility in Kinase Inhibitor Programs: SGK-1 and BTK Scaffold Context

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonyl scaffold has been embedded in compounds evaluated for SGK-1 kinase inhibition (IC50 values in the nanomolar range for optimized derivatives) [1] and in BTK inhibitor programs where pyrrolo[2,3-b]pyridine-based compounds achieved IC50 <10 nM [2]. A derivative incorporating the 5-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonyl substructure demonstrated an IC50 of 550 nM against ubiquitin carboxyl-terminal hydrolase 30 [3]. While these activity data refer to elaborated final compounds rather than the building block itself, they establish the pharmacophoric relevance of the N-1 carbonyl attachment on the dihydro scaffold. In contrast, C-3 and C-4 carbonyl chloride analogs on the aromatic core feed into different chemotypes with distinct SAR trajectories.

Kinase inhibition SGK-1 Drug discovery

Solubility and Reaction Medium Compatibility: Hydrochloride Salt in Polar Aprotic Solvents

The hydrochloride salt form enhances solubility in polar aprotic solvents (DMF, DMSO, acetonitrile) commonly used for amide coupling reactions in parallel synthesis, relative to the free base acyl chloride . The parent scaffold 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5) is only slightly soluble in water , whereas the hydrochloride salt of the carbonyl chloride derivative shows improved dissolution in DMF-based reaction mixtures, facilitating homogeneous reaction conditions for library production. Quantitative solubility comparisons with the free base form are not available in the public domain; this represents a class-level inference based on the general behaviour of amine hydrochloride salts versus free-base acyl chlorides.

Reaction optimization Amide coupling Solubility

Procurement-Relevant Application Scenarios for 1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-carbonyl Chloride Hydrochloride


SGK-1 Kinase Inhibitor Library Synthesis via N-Acyl-7-azaindoline Amide Formation

The target compound serves as the direct acylating agent for generating N-acyl-7-azaindoline amide libraries targeting SGK-1 kinase, as described in GlaxoSmithKline patent disclosures [1]. Reaction with primary or secondary amines in the presence of a base (e.g., DIPEA or triethylamine) in DMF or acetonitrile yields the corresponding amides. The hydrochloride salt form facilitates accurate weighing for 96-well parallel synthesis, and the N-1 attachment produces the required lactam-type linkage that appears in optimized SGK-1 inhibitor chemotypes [1]. This scenario is not served by the C-3 or C-4 carbonyl chloride isomers, which would generate carboxamide linkages with different vectors and conformational preferences.

Synthesis of USP30 Inhibitor Chemotypes Bearing the 5-Phenyl-7-azaindoline-1-carbonyl Substructure

BindingDB data confirm that the 5-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonyl substructure is embedded in compounds with IC50 values as low as 550 nM against ubiquitin carboxyl-terminal hydrolase 30 (USP30) [2]. The target building block provides the core acyl chloride for constructing this chemotype via sequential Suzuki coupling at the 5-position followed by amide formation, or vice versa. The absence of a pre-installed halogen at the 5-position (in contrast to CAS 2742653-13-8) allows flexibility in the choice of coupling partner and reaction sequence .

Medicinal Chemistry Building Block for BTK and Kinase-Focused Fragment Elaboration

Pyrrolo[2,3-b]pyridine scaffolds have yielded potent BTK inhibitors with IC50 values below 10 nM [3]. The target compound's N-1 carbonyl chloride enables direct attachment of the saturated 7-azaindoline core to amine-containing fragments in a single step, generating elaborated compounds for kinase panel screening. The hydrochloride salt's stability under ambient storage conditions reduces the risk of hydrolysis during compound management workflows compared to free-base acyl chlorides, a practical advantage for core-facility and CRO settings where building blocks may be stored for extended periods .

Parallel Synthesis of N-Substituted 7-Azaindoline Libraries for Phenotypic Screening

The target compound enables one-step diversification of the 7-azaindoline scaffold through reaction with diverse amine sets, producing N-acyl-7-azaindoline libraries suitable for phenotypic or target-agnostic screening . The 2,3-dihydro scaffold imparts a degree of sp3 character (saturated C2–C3 bond) that can improve aqueous solubility and reduce aromatic ring count in lead compounds compared to fully aromatic pyrrolo[2,3-b]pyridine derivatives. This scenario exploits the unique combination of the N-1 reactive handle and the partially saturated bicyclic core, which is not accessible from the aromatic C-3 or C-4 carbonyl chloride building blocks.

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